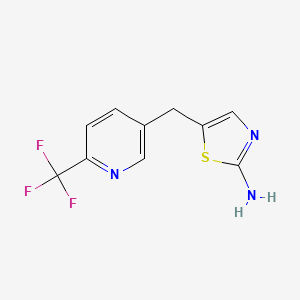
5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((6-(Trifluorometil)piridin-3-il)metil)tiazol-2-amina es un compuesto que presenta un anillo de tiazol y un anillo de piridina sustituido con trifluorometilo. Los derivados de tiazol son conocidos por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antifúngicas, antivirales y anticancerígenas . El grupo trifluorometilo mejora la estabilidad y la biodisponibilidad del compuesto, lo que lo convierte en un candidato valioso para diversas aplicaciones de investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-((6-(Trifluorometil)piridin-3-il)metil)tiazol-2-amina típicamente implica la condensación de un derivado de tiazol con una piridina sustituida con trifluorometilo. Un método común es la reacción de 2-mercapto-5-amino tiazol con 6-(trifluorometil)piridina-3-carbaldehído en condiciones básicas . La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables, como la síntesis de flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala. El uso de reactores automatizados y sistemas de monitoreo en tiempo real puede mejorar aún más la eficiencia y la consistencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
5-((6-(Trifluorometil)piridin-3-il)metil)tiazol-2-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiazol se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en la posición C-5 del anillo de tiazol.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd / C) o reducción química con borohidruro de sodio.
Sustitución: Reactivos electrófilos como halógenos (cloro, bromo) o grupos nitro se pueden introducir en condiciones ácidas o básicas.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas.
Sustitución: Derivados halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
5-((6-(Trifluorometil)piridin-3-il)metil)tiazol-2-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por sus propiedades anticancerígenas y su posible uso en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 5-((6-(Trifluorometil)piridin-3-il)metil)tiazol-2-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede unirse al ADN e inhibir la topoisomerasa II, lo que lleva a roturas de doble cadena de ADN y muerte celular. Este mecanismo es particularmente relevante en su actividad anticancerígena . Además, el compuesto puede interactuar con enzimas y receptores involucrados en el crecimiento microbiano y fúngico, contribuyendo a sus propiedades antimicrobianas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-((6-(Trifluorometil)piridin-3-il)metil)tiazol-4-amina
- 5-(2-(1,1,1-Trifluoro-2-metilpropan-2-il)piridin-4-il)-4-metiltiazol-2-amina
Singularidad
5-((6-(Trifluorometil)piridin-3-il)metil)tiazol-2-amina se destaca por su combinación única de un anillo de tiazol y un anillo de piridina sustituido con trifluorometilo. Esta estructura imparte una mayor estabilidad, biodisponibilidad y un amplio espectro de actividades biológicas, lo que la convierte en un compuesto versátil para diversas aplicaciones de investigación científica .
Propiedades
Fórmula molecular |
C10H8F3N3S |
|---|---|
Peso molecular |
259.25 g/mol |
Nombre IUPAC |
5-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)8-2-1-6(4-15-8)3-7-5-16-9(14)17-7/h1-2,4-5H,3H2,(H2,14,16) |
Clave InChI |
AVISIPAKTGKGGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC2=CN=C(S2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
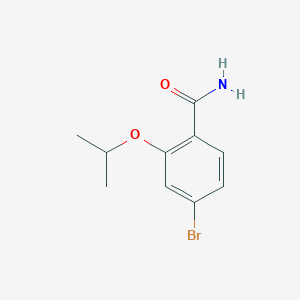
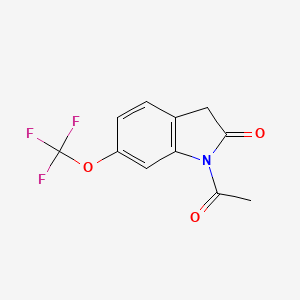

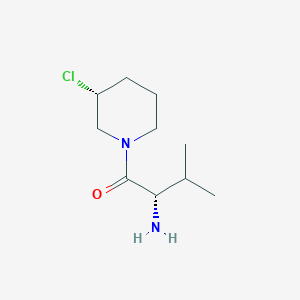
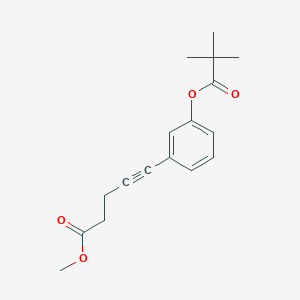

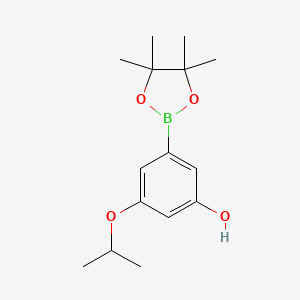
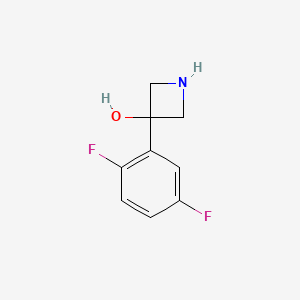
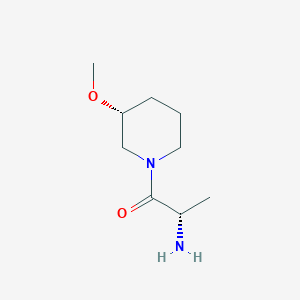
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
